5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index, as well as chemical properties like acidity/basicity, reactivity, and stability.Scientific Research Applications
Heterocyclic Rearrangement and Oxadiazole Synthesis
Research by Potkin et al. (2012) and Potkin et al. (2009) involves the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form 1,2,5-oxadiazoles. This process includes the use of compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the synthesis of oxadiazoles and isoxazoles, indicating its importance in synthetic organic chemistry and pharmaceuticals (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012); (Potkin, Petkevich, & Kurman, 2009).
Interorgan Signaling and Metabolomics
Whitehead et al. (2021) discuss the role of small molecule metabokines like 3-methyl-2-oxovaleric acid in the physiological interorgan signaling network. This research highlights the potential of 5-oxovaleric acid derivatives in understanding metabolic processes and energy expenditure (Whitehead et al., 2021).
Photoremovable Protecting Group in Organic Synthesis
Zabadal et al. (2001) and Klan et al. (2000) explore the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, which is relevant for “caged compounds” in biochemistry. This signifies the potential application of related compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the field of organic synthesis and drug development (Zabadal et al., 2001); (Klan, Zabadal, & Heger, 2000).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXPVGEWWEPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645501 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
92864-23-8 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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